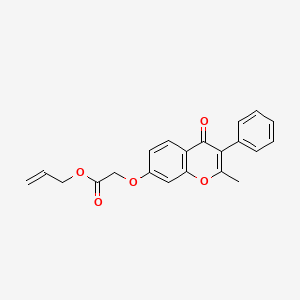
3-(Chloromethyl)-4-iodo-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Chloromethyl)-4-iodo-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . It is derived from the methyl group (which has the formula -CH3) by replacing one hydrogen atom with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-4-iodo-1-methylpyrazole” would likely involve a pyrazole ring with a chloromethyl group attached at the 3-position and an iodine atom at the 4-position. The 1-position of the pyrazole ring would be substituted with a methyl group .Scientific Research Applications
Synthesis and Chemical Reactivity 3-(Chloromethyl)-4-iodo-1-methylpyrazole serves as a versatile building block in synthetic chemistry, contributing to the development of complex molecules and materials. For instance, this compound has been used in the synthesis of pyrazolyl Pd(II) complexes, which displayed significant antimycobacterial activity, showcasing its potential in the development of new antituberculosis drugs. The coordination geometry around Pd(II) in these complexes is nearly square-planar, indicating its utility in creating specific molecular architectures for biological activity (Silva et al., 2015).
Corrosion Inhibition Compounds related to 3-(Chloromethyl)-4-iodo-1-methylpyrazole have been studied for their inhibitory effect on corrosion, particularly in acidic media. Research on bipyrazole compounds has shown that they are efficient inhibitors for the corrosion of pure iron, with inhibition efficiency increasing with the concentration of the inhibitor. This property is vital for industrial applications where metal corrosion can be a significant issue (Chetouani et al., 2005).
Material Science and Engineering The compound's derivatives have been explored for their potential in material science, particularly in creating new metal-organic frameworks (MOFs) with unique properties. Such compounds can form supramolecular isomers with distinct porous properties when reacted with metals like Ag(I) or Cu(I), leading to materials that can be used for gas storage, separation, or catalysis. The flexibility of these frameworks and their guest-accessible unsaturated metal clusters highlight the compound's utility in designing functional materials (Zhang & Kitagawa, 2008).
Anticancer Research Additionally, halopyrazole derivatives synthesized from related compounds have shown promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents. Such research paves the way for the compound's use in medicinal chemistry, particularly in creating drugs with specific biological targets (Siddiqui et al., 2013).
properties
IUPAC Name |
3-(chloromethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHEIAKZPHGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-iodo-1-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
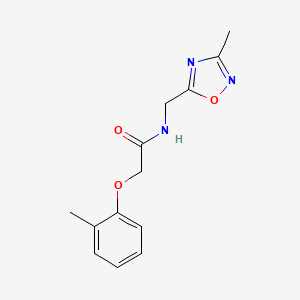
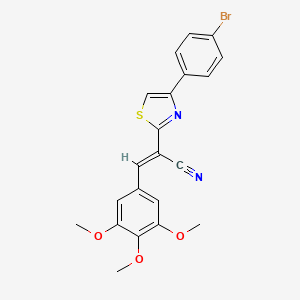
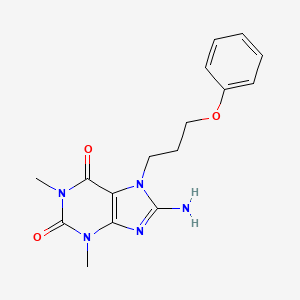
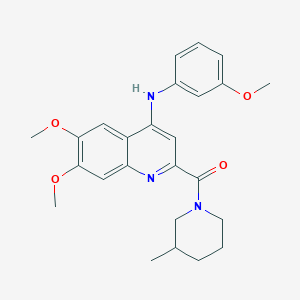

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)
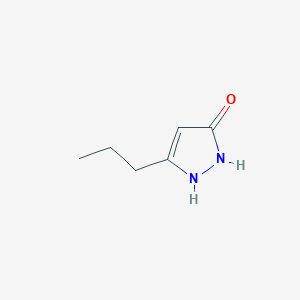
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)
